

An In-depth Technical Guide to 2,2,3,4,5-Pentamethylhexane

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Compound of Interest

Compound Name: 2,2,3,4,5-Pentamethylhexane

Cat. No.: B15458730

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CAS Number: 61868-88-0

This technical guide provides a comprehensive overview of the physicochemical properties of **2,2,3,4,5-pentamethylhexane**. Given the limited publicly available experimental data specific to this compound, this guide also outlines generalist experimental protocols for the synthesis of highly branched alkanes and a standard workflow for the initial biological characterization of a novel chemical entity, which would be applicable to **2,2,3,4,5-pentamethylhexane** in a drug discovery and development context.

Physicochemical and Computed Properties

A summary of the known and computed properties of **2,2,3,4,5-pentamethylhexane** is presented below. This data is crucial for understanding its potential behavior in biological and chemical systems.

Property	Value	Source
CAS Number	61868-88-0	PubChem[1], NIST WebBook[2]
Molecular Formula	C11H24	PubChem[1], NIST WebBook[2]
Molecular Weight	156.31 g/mol	PubChem[1]
IUPAC Name	2,2,3,4,5-pentamethylhexane	PubChem[1]
Boiling Point	174°C	ChemicalBook[3]
Density	0.7629 g/cm ³	ChemicalBook[3]
Refractive Index	1.4261	ChemicalBook[3]
Melting Point	-57.06°C (estimate)	ChemicalBook[3]
XLogP3	4.9	PubChem[1]

Experimental Protocols

Due to the absence of specific published experimental data for **2,2,3,4,5-pentamethylhexane**, this section details generalized yet plausible methodologies relevant to its synthesis and initial biological evaluation.

1. Representative Synthesis of a Highly Branched Alkane

The synthesis of highly branched alkanes can be challenging. A common strategy involves the coupling of smaller, branched fragments. The following is a representative protocol based on the Grignard reaction, which is a versatile method for forming carbon-carbon bonds.

- **Step 1: Grignard Reagent Formation.** A suitable secondary or tertiary alkyl halide (e.g., 2-bromopropane or tert-butyl bromide) is reacted with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen) to form the Grignard reagent.
- **Step 2: Coupling Reaction.** The Grignard reagent is then reacted with another alkyl halide that possesses a sterically accessible carbon for nucleophilic attack. To create a highly

branched structure, a secondary or tertiary alkyl halide can be used. The reaction is typically carried out at a low temperature to control reactivity.

- **Step 3: Work-up and Purification.** The reaction mixture is quenched with an aqueous solution of a weak acid (e.g., ammonium chloride). The organic layer is then separated, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The resulting crude product, a highly branched alkane, is then purified using fractional distillation or column chromatography.

2. In Vitro ADME (Absorption, Distribution, Metabolism, and Excretion) Profiling

For a novel compound like **2,2,3,4,5-pentamethylhexane**, understanding its ADME properties is a critical first step in assessing its potential as a drug candidate.^{[4][5][6]} A standard panel of in vitro ADME assays would be employed.

- **Aqueous Solubility:** The solubility of the compound in aqueous buffer at different pH values (e.g., physiological pH 7.4) is determined. This can be done using methods like nephelometry or by HPLC analysis of saturated solutions.
- **Membrane Permeability:** Assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays using Caco-2 cells are used to predict intestinal absorption.^[7]
- **Metabolic Stability:** The compound is incubated with liver microsomes or hepatocytes to assess its susceptibility to metabolism by drug-metabolizing enzymes, primarily cytochrome P450s. The rate of disappearance of the parent compound is monitored over time by LC-MS/MS.^[8]
- **Plasma Protein Binding:** The extent to which the compound binds to plasma proteins is determined using techniques like equilibrium dialysis or ultrafiltration. This is important as only the unbound fraction of a drug is typically pharmacologically active.^[5]

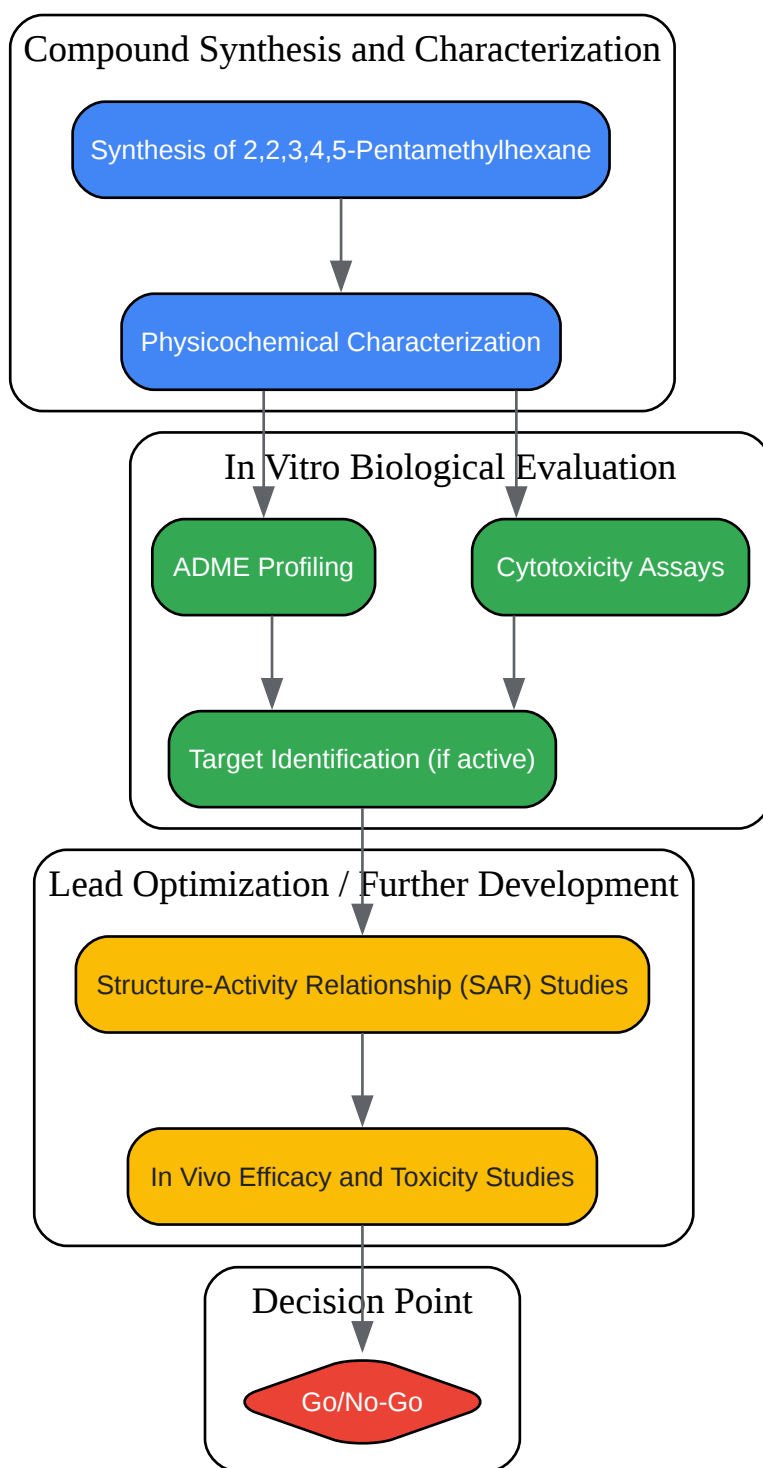
3. In Vitro Cytotoxicity Assessment

To determine the potential for a compound to cause cellular damage, a cytotoxicity assay is performed.^{[9][10][11]}

- **Cell Culture:** A relevant cell line (e.g., a human cancer cell line for an oncology application, or a normal cell line to assess general toxicity) is cultured in a suitable medium.
- **Compound Treatment:** The cells are treated with a range of concentrations of **2,2,3,4,5-pentamethylhexane** for a specified period (e.g., 24, 48, or 72 hours).
- **Viability Assay:** Cell viability is assessed using a method such as the MTT assay, which measures the metabolic activity of the cells, or by using dyes that differentiate between live and dead cells.^{[12][13]} The results are used to determine the concentration of the compound that causes a 50% reduction in cell viability (IC₅₀).

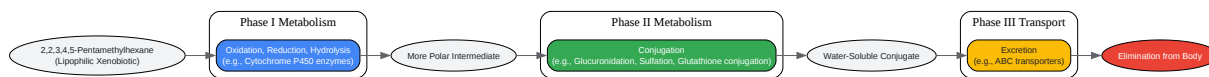
Signaling Pathways and Logical Relationships

As there are no known signaling pathways directly associated with **2,2,3,4,5-pentamethylhexane**, the following diagrams illustrate a representative experimental workflow for the characterization of a novel, unstudied compound and the general phases of xenobiotic metabolism that it would likely undergo.



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A representative workflow for the initial characterization of a novel compound.



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General phases of xenobiotic metabolism applicable to foreign compounds.

The metabolism of foreign compounds, or xenobiotics, generally proceeds in phases to increase their water solubility and facilitate their excretion from the body.[1][2][14] Phase I reactions introduce or expose functional groups, making the molecule more reactive.[15] Phase II reactions conjugate the modified compound with endogenous molecules, significantly increasing its polarity.[1] Finally, Phase III involves the transport of the water-soluble conjugate out of cells and its eventual elimination.[1]

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